molecular formula C9H11N3O B15301438 1-(Pyridazin-3-yl)piperidin-4-one

1-(Pyridazin-3-yl)piperidin-4-one

Cat. No.: B15301438
M. Wt: 177.20 g/mol
InChI Key: XPGJWGJIDWGNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridazin-3-yl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted at the 1-position with a pyridazine ring. Piperidin-4-one derivatives are widely explored in medicinal chemistry due to their versatility as intermediates for synthesizing bioactive molecules, including CNS agents, antimicrobials, and enzyme inhibitors .

Properties

IUPAC Name

1-pyridazin-3-ylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-8-3-6-12(7-4-8)9-2-1-5-10-11-9/h1-2,5H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGJWGJIDWGNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(Pyridazin-3-yl)piperidin-4-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The table below compares 1-(pyridazin-3-yl)piperidin-4-one with structurally related compounds, emphasizing substituent-driven differences in properties and applications:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties CAS Number References
1-(Pyridazin-3-yl)piperidin-4-one Piperidin-4-one Pyridazin-3-yl at position 1 C₉H₁₀N₃O¹ 178.20 Intermediate for bioactive molecules Not provided
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one Piperidin-4-one 4-Methylthiazole at position 1 C₉H₁₂N₂OS 196.27 Potential antimicrobial activity 1017038-74-2
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid Piperidine-4-carboxylic acid 6-(3-Methylphenyl)pyridazin-3-yl at position 1 C₁₈H₁₉N₃O₂ 297.35 Pharmaceutical intermediate 1119453-12-1
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Fluoro-benzisoxazolyl-piperidinyl-ethyl substituent C₂₄H₂₅FN₄O₂ 428.48 CNS-targeting agents (e.g., antipsychotics) 108855-18-1
1-(Pyridazin-3-yl)imidazolidin-2-one Imidazolidin-2-one Pyridazin-3-yl at position 1 C₇H₈N₄O 164.16 Herbicidal activity Not provided

¹ Estimated based on piperidin-4-one (C₅H₉NO) and pyridazine (C₄H₄N₂) with H adjustment.

Structural and Functional Insights

  • Heterocyclic Ring Influence: The pyridazine ring in 1-(pyridazin-3-yl)piperidin-4-one provides two adjacent nitrogen atoms, enhancing hydrogen-bonding capabilities compared to thiazole (1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-one) or imidazolidinone derivatives. This may improve binding to targets like kinases or neurotransmitter receptors .
  • Substituent Effects on Bioactivity :

    • The carboxylic acid group in 1-[6-(3-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid enhances polarity, likely improving solubility but reducing membrane permeability compared to the ketone-containing parent compound .
    • Fluorinated benzisoxazole substituents (e.g., CAS 108855-18-1) are associated with enhanced blood-brain barrier penetration, making such analogs suitable for CNS disorders .
  • Pharmacological Applications :

    • Piperidin-4-one oxime esters (e.g., ) are studied for antimicrobial activity, while pyridazine-containing derivatives like 1-(pyridazin-3-yl)imidazolidin-2-one show herbicidal properties, indicating substituent-driven diversification of applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.